4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol
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Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone: is a complex organic compound that combines a brominated benzaldehyde derivative with a triazinoindole hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:
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Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- This intermediate can be synthesized by bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine in acetic acid .
- The reaction is carried out at room temperature, and the product is purified by recrystallization.
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Formation of the Hydrazone
- The hydrazone is formed by reacting 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine.
- This reaction is typically conducted in ethanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for bromination and hydrazone formation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The aldehyde group in 5-bromo-2-hydroxy-3-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
-
Reduction
- The aldehyde group can also be reduced to an alcohol using reducing agents like sodium borohydride.
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Substitution
- The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 5-bromo-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-bromo-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential biological activity.
Biology and Medicine
Antimicrobial Agents: Compounds containing the triazinoindole moiety have shown potential as antimicrobial agents.
Anticancer Research: The hydrazone linkage is of interest in the development of anticancer drugs due to its ability to form stable complexes with metal ions.
Industry
Mechanism of Action
The mechanism by which 5-bromo-2-hydroxy-3-methoxybenzaldehyde 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone exerts its effects is not fully understood. it is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell division and growth, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1-(8-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine: Another precursor used in the synthesis.
5-Bromovanillin: Similar in structure but lacks the triazinoindole moiety.
Uniqueness
Properties
Molecular Formula |
C18H15BrN6O2 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-bromo-2-methoxy-6-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H15BrN6O2/c1-9-3-4-13-12(5-9)15-17(21-13)22-18(25-23-15)24-20-8-10-6-11(19)7-14(27-2)16(10)26/h3-8,26H,1-2H3,(H2,21,22,24,25)/b20-8+ |
InChI Key |
GVTYOCXAMGZWKG-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC(=C4)Br)OC)O |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC(=C4)Br)OC)O |
Origin of Product |
United States |
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